REACTION_CXSMILES
|
[CH2:1](O)/[CH:2]=[CH:3]/[CH3:4].C(O[C:9]([O:14]CC)([O:11][CH2:12][CH3:13])[CH3:10])C.C(O)(=O)C>>[CH3:4][CH:3]([CH:2]=[CH2:1])[CH2:10][C:9]([O:11][CH2:12][CH3:13])=[O:14]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
C(\C=C\C)O
|
Name
|
|
Quantity
|
890 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)(OCC)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The by-product ethanol was distilled by normal distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |